5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one
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Overview
Description
5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one is a complex organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes an ethyl group at the 5th position, a hydroxy group at the 6th position, a methylsulfanyl group at the 2nd position, and a prop-2-enyl group at the 3rd position of the pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with propargyl bromide. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-6-oxo-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one.
Reduction: Formation of 5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-hydroxy-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one: Similar structure but with a methoxyphenyl group instead of a prop-2-enyl group.
5-Ethyl-6-hydroxy-2-methylsulfanyl-3-propylpyrimidin-4-one: Similar structure but with a propyl group instead of a prop-2-enyl group.
Uniqueness
The uniqueness of 5-Ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the prop-2-enyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
5-ethyl-6-hydroxy-2-methylsulfanyl-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-6-12-9(14)7(5-2)8(13)11-10(12)15-3/h4,13H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPFZXZUQYKROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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